2'-Deoxycytidine-3'-monophosphate

Description

Chemical Identity and Nomenclature

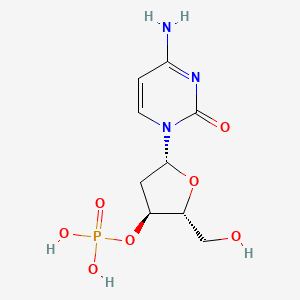

The chemical identity of this compound is defined by its molecular formula C₉H₁₄N₃O₇P and a molecular weight of 307.20 grams per mole. The compound is registered under the Chemical Abstracts Service number 6220-63-9, which serves as its unique identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry nomenclature designates this compound as [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate, reflecting its precise structural composition.

The systematic naming conventions for this compound have evolved to accommodate various scientific and commercial applications. Alternative nomenclature includes 2'-deoxy-3'-cytidylic acid, which emphasizes its relationship to cytidylic acid while highlighting the absence of a hydroxyl group at the 2'-position of the sugar component. Commercial suppliers and research institutions frequently employ the abbreviated designation "2'-deoxy-3'-CMP·H₂" to denote the compound in technical documentation.

| Chemical Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₄N₃O₇P | |

| Molecular Weight | 307.20 g/mol | |

| CAS Registry Number | 6220-63-9 | |

| PubChem CID | 3274948 | |

| HMDB ID | HMDB0062545 |

The stereochemical configuration of this compound follows specific three-dimensional arrangements that are critical for its biological function. The compound exhibits defined stereochemistry at multiple carbon centers, with the International Union of Pure and Applied Chemistry designation indicating (2R,3S,5R) configuration for the key chiral centers within the deoxyribose ring system. This stereochemical precision is essential for proper recognition by enzymes and other biological molecules.

Spectroscopic identification methods have been extensively employed to characterize this compound. The compound's unique spectral signatures include specific Nuclear Magnetic Resonance patterns, infrared absorption characteristics, and mass spectrometric fragmentation patterns that enable definitive identification and purity assessment. These analytical approaches have proven invaluable for both research applications and quality control in commercial preparations.

The InChI (International Chemical Identifier) key for this compound is FVSAHFFHPOLBLL-SHYZEUOFSA-N, which provides a standardized digital representation of its molecular structure. This identifier facilitates database searches and ensures consistent identification across different research platforms and publications. The corresponding SMILES (Simplified Molecular Input Line Entry System) notation offers an alternative structural representation that is widely used in computational chemistry applications.

Historical Discovery and Early Research

The historical development of knowledge regarding this compound is intrinsically linked to the broader discovery and characterization of nucleic acids and their constituent components. The foundational work in this field can be traced to the pioneering research of Phoebus Aaron Theodore Levene, a Russian-born American biochemist who made seminal contributions to understanding nucleic acid structure and composition during the early twentieth century. Levene's systematic investigations led to the identification of the fundamental components of deoxyribonucleic acid, including the characterization of cytosine as one of the four primary bases.

Levene's research methodology involved the development of novel hydrolysis techniques that allowed for the careful decomposition of nucleic acids into their constituent parts. His work in collaboration with Walter A. Jacobs at the Rockefeller Institute for Medical Research resulted in the successful isolation and identification of various nucleoside components. The discovery of deoxyribose as the sugar component of deoxyribonucleic acid represented a crucial breakthrough that distinguished this nucleic acid form from ribonucleic acid.

| Historical Milestone | Year | Researcher(s) | Contribution |

|---|---|---|---|

| Nucleic acid component identification | 1908-1909 | Levene & Mandel | First systematic decomposition of thymonucleic acid |

| Deoxyribose discovery | 1929 | Levene & London | Identification of 2-deoxyribose sugar |

| Nucleotide structure elucidation | 1935 | Levene & Tipson | Correct phosphodiester linkage positions |

| Tetranucleotide hypothesis | 1919 | Levene | Proposed equal proportions of four bases |

The specific identification of cytosine-containing deoxyribonucleotides emerged from Levene's systematic approach to nucleic acid analysis. His team's work demonstrated that deoxyribonucleic acid contained adenine, guanine, thymine, cytosine, deoxyribose, and phosphate groups, establishing the fundamental composition that would later be refined through more sophisticated analytical techniques. The development of graduated hydrolysis methods allowed researchers to obtain intermediate products with sufficient purity for quantitative analysis, marking a significant advancement in nucleotide chemistry.

The early twentieth-century research period also witnessed significant contributions from other investigators who built upon Levene's foundational work. The isolation of pancreatic deoxyribonuclease in 1920 and its subsequent crystallization by Moses Kunitz in 1940 provided essential tools for studying nucleic acid structure and composition. These enzymatic preparations enabled researchers to perform controlled degradation experiments that yielded specific nucleotide products, including various phosphorylated derivatives of deoxycytidine.

Subsequent developments in the field were greatly influenced by the work of Har Gobind Khorana, whose research group at the University of Wisconsin-Madison made crucial advances in nucleotide synthesis during the 1950s and 1960s. Khorana's pioneering use of carbodiimide reagents revolutionized the chemical synthesis of nucleotides and related compounds, providing reliable methods for preparing various phosphorylated nucleosides including derivatives of deoxycytidine. His systematic approach to nucleotide synthesis enabled the preparation of numerous biologically important compounds and contributed significantly to understanding their chemical properties.

The development of high-performance liquid chromatography and other advanced analytical techniques during the latter half of the twentieth century facilitated more precise characterization of individual nucleotides, including this compound. These technological advances allowed researchers to separate and identify specific positional isomers of nucleotide phosphates, leading to detailed understanding of their distinct properties and biological roles.

Properties

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSAHFFHPOLBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O7P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390924 | |

| Record name | AC1MNA3J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6220-63-9 | |

| Record name | AC1MNA3J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Phosphorylation Methods

Direct phosphorylation typically uses reagents such as phosphorus oxychloride (POCl₃), phosphorous acid derivatives, or phosphoramidite chemistry under controlled conditions to phosphorylate the 3'-hydroxyl group selectively.

- Activation of the phosphate group using reagents like POCl₃ in the presence of a base (e.g., pyridine)

- Protection of the 5'-hydroxyl group to prevent undesired phosphorylation at that site

- Use of mild conditions to avoid degradation of the nucleoside base or sugar moiety

This approach often requires subsequent purification steps such as ion-exchange chromatography to separate mono-, di-, and triphosphate species.

Use of Protecting Groups and Prodrug Strategies

To improve regioselectivity and yield, protecting groups are employed:

- 5'-Hydroxyl protection: Commonly with trityl groups or acetyl groups to block phosphorylation at the 5' position

- Base protection: Sometimes the cytosine base is protected to prevent side reactions

After phosphorylation at the 3'-position, protecting groups are removed under specific conditions.

Prodrug strategies, such as carbonyloxymethyl (POM) esters of nucleoside phosphates, have been developed to improve stability and bioavailability. These methods include:

- Coupling of nucleosides with bis(POM)-phosphate intermediates via Mitsunobu coupling or nucleophilic substitution

- Use of silver salts of bis(POM)-phosphate for coupling with nucleosides

- Catalytic hydrogenation and ion-exchange to obtain pure phosphate monoesters

Although these prodrug methods are more complex, they provide access to stable and bioavailable monophosphate derivatives.

The synthesis of nucleoside monophosphates, including 2'-deoxycytidine-3'-monophosphate, has been extensively studied. Below is a summary of key synthetic routes and findings from chemical literature:

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Protection of 5'-hydroxyl group | Tritylation or acetylation | Ensures regioselectivity |

| 2 | Phosphorylation at 3'-OH | POCl₃/pyridine or phosphoramidite chemistry | Careful control to avoid 5'-phosphorylation |

| 3 | Deprotection of 5'-OH | Acidic or basic hydrolysis | Recovery of free 5'-OH |

| 4 | Purification | Ion-exchange chromatography | Separation of mono-, di-, triphosphates |

| 5 | Optional prodrug formation | Coupling with bis(POM)-phosphate intermediates | Improved stability and bioavailability |

- Mitsunobu coupling has been used to attach bis(POM)-phosphate groups to nucleosides, but yields can be low and purification challenging due to instability of POM groups under deprotection conditions.

- Silver salt methods for coupling bis(POM)-phosphate with nucleosides provide an alternative but may suffer from low yields and side reactions.

- Phosphorylation using POCl₃ in pyridine with prior 5'-protection is a classical and reliable method to obtain 3'-monophosphates with good regioselectivity.

- Prodrug approaches involving carbonyloxymethyl phosphates have been developed to enhance intracellular delivery of nucleoside monophosphates, including derivatives of 2'-deoxycytidine.

Analytical and Purification Techniques

Purification of this compound typically employs:

- Ion-exchange chromatography: Separates phosphate species based on charge differences

- Reverse-phase HPLC: Used especially when prodrug groups are present

- Crystallization: Occasionally used for final purification

Analytical methods to confirm structure and purity include:

- NMR spectroscopy: To verify phosphorylation site and protecting group status

- Mass spectrometry: To confirm molecular weight and detect impurities

- UV-Vis spectroscopy: For nucleoside quantification

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Direct phosphorylation with POCl₃ | POCl₃, pyridine, 5'-protecting group | High regioselectivity, classical method | Requires protection/deprotection steps | Moderate to high |

| Mitsunobu coupling with bis(POM)-phosphate | Bis(POM)-phosphate, Mitsunobu reagents | Enables prodrug formation | Low yield, POM instability | Low to moderate |

| Silver salt coupling with bis(POM)-phosphate | Silver bis(POM)-phosphate salt | Alternative coupling method | Low yield, side reactions | Low |

| Phosphoramidite chemistry | Phosphoramidites, activators | Mild conditions, high selectivity | Requires specialized reagents | Moderate to high |

Chemical Reactions Analysis

Oxidation and Reduction Reactions

3'-dCMP participates in redox reactions that modify its nucleobase and sugar-phosphate backbone:

| Reaction Type | Reagents/Conditions | Products Formed | Key Observations |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Oxidized nucleotides (e.g., 5-hydroxy derivatives) | Cytosine base undergoes hydroxylation at C5 position |

| Reduction | NaBH₄, LiAlH₄ | Reduced cytosine derivatives | Partial saturation of the pyrimidine ring observed in mass spectra |

A study using hydrogen peroxide demonstrated selective oxidation at the cytosine base, forming 5-hydroxy-2'-deoxycytidine derivatives . These products are structurally analogous to oxidative DNA damage markers detected in vivo.

Substitution Reactions

The phosphate group and nucleobase undergo nucleophilic substitutions:

In synthetic protocols, the N4-amino group is often protected with phthaloyl groups to prevent unwanted Michael additions during solid-phase DNA synthesis .

Phosphorylation Dynamics

Human UMP/CMP kinase phosphorylates 3'-dCMP under specific ATP/Mg²⁺ conditions:

| Parameter | Effect on Kinase Activity |

|---|---|

| Free Mg²⁺ | ↑ dCMP phosphorylation (Vₐᵤₜ = 12 nmol/min/mg) |

| Excess ATP | ↓ dCMPK activity (IC₅₀ = 1.2 mM) |

| pH 7.4 | Optimal activity |

This enzyme shows noncompetitive inhibition by CMP (Kᵢ = 0.8 mM), suggesting distinct active sites for ribo- vs. deoxyribonucleotides .

Electron-Induced Strand Breaks

Low-energy electrons (0.15–4 eV) induce C3'-O3' σ-bond cleavage:

| Electron Energy (eV) | Dominant Pathway | Quantum Yield |

|---|---|---|

| 0.15 | π*→σ* resonance transfer | 0.32 ± 0.05 |

| 4.0 | Direct dissociative electron attachment | 0.18 ± 0.03 |

DFT calculations reveal this process involves a conical intersection between π* and σ* states, enabling ultra-low-energy DNA damage .

Adduct Formation

3'-dCMP reacts with lipid peroxidation products to form mutagenic adducts:

| Reactant | Adduct Structure | Detection Method |

|---|---|---|

| 4-Hydroxynonenal | 3,N⁴-Ethenocytosine | ³²P-postlabeling |

| Styrene oxide | Multiple alkylated species | HPLC-MS/MS |

The 3,N⁴-ethenocytosine adduct exhibits a 15-fold increased mispairing rate with adenine during replication .

Scientific Research Applications

Role in Nucleotide Metabolism

dCMP is essential for the synthesis of DNA, as it is one of the four nucleotides incorporated into DNA strands. It serves as a precursor for the synthesis of deoxycytidine triphosphate (dCTP), which is critical for DNA replication and repair mechanisms. The metabolic pathways involving dCMP are influenced by various enzymes, such as deoxycytidine kinase and nucleotidases, which facilitate its conversion to other nucleotide forms.

Therapeutic Applications

Antiviral and Anticancer Agents:

dCMP analogues are widely studied for their therapeutic potential against viral infections and cancer. For instance, gemcitabine (a dCMP analogue) is used in chemotherapy for pancreatic cancer and other malignancies. Its mechanism involves incorporation into DNA, leading to chain termination during replication, which ultimately induces apoptosis in cancer cells .

Case Study: Gemcitabine in Cancer Therapy

- Mechanism: Gemcitabine is phosphorylated to its active triphosphate form and incorporated into DNA, causing premature chain termination.

- Clinical Use: Approved for treating pancreatic adenocarcinoma and non-small cell lung cancer.

- Outcome: Clinical trials have shown improved survival rates in patients treated with gemcitabine compared to traditional therapies .

Research Applications

Metabolic Pathway Analysis:

Recent studies have developed techniques to analyze the metabolic pathways of dCMP in various cell lines using modified nucleosides like 5-ethynyl 2'-deoxycytidine (EdC). This approach helps in understanding the roles of enzymes like cytidine deaminase (CDD) and deoxycytidine monophosphate deaminase (dCMP deaminase) in dCMP metabolism .

Table 1: Comparison of Enzymatic Activities Related to dCMP Metabolism

| Enzyme | Function | Impact on dCMP |

|---|---|---|

| Cytidine Deaminase (CDD) | Converts cytidine to uridine | Inactivation |

| Deoxycytidine Kinase | Phosphorylates deoxycytidine | Activation |

| dCMP Deaminase | Converts dCMP to dUMP | Inactivation |

Biotechnological Applications

Nucleotide Synthesis:

dCMP is utilized in the synthesis of nucleotide derivatives through enzymatic pathways. Recent advancements have demonstrated the use of cell-free systems to regenerate ATP for the production of dCMP from deoxycytidine, showcasing its potential in industrial applications such as pharmaceuticals and biotechnology .

Case Study: Cell-Free Regeneration of dCMP

- Methodology: A cell-free system employing polyphosphate kinase was developed to convert deoxycytidine to dCMP efficiently.

- Results: The system achieved high yields of dCMP (up to 143.5 mM), demonstrating its feasibility for large-scale production .

Insights from Structural Studies

Structural studies on dCMP have provided insights into its interactions with various enzymes involved in nucleotide metabolism. For example, research has shown how modifications at specific positions on the nucleotide can significantly affect enzyme kinetics and substrate affinity, influencing the efficacy of antiviral drugs .

Mechanism of Action

The mechanism of action of 2’-Deoxycytidine-3’-monophosphate involves its incorporation into DNA during replication. Once incorporated, it pairs with deoxyguanosine monophosphate, contributing to the stability and integrity of the DNA double helix. In the context of nucleoside analogues, it can inhibit DNA synthesis by causing chain termination or by interfering with DNA methylation processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 3'-dCMP and related nucleotides:

Key Insights:

- Phosphate Position : The 3' vs. 5' phosphate alters enzymatic recognition. For example, 5'-dCMP integrates into DNA via polymerases, while 3'-dCMP may act as a chain terminator or damage intermediate .

- Hydroxyl Groups : 2',3'-Dideoxy derivatives lack hydroxyls, preventing phosphodiester bond formation—a mechanism exploited in antiretroviral drugs .

- Stability : 3'-dCMP is more prone to electron-induced strand breaks compared to 5'-dCMP due to phosphate positioning near the sugar’s reactive sites .

Biochemical Roles and Therapeutic Potential

- 3'-dCMP: DNA Damage: Low-energy electrons target 3'-dCMP, generating radicals that cause single-strand breaks—critical in radiation biology .

- 5'-dCMP: Essential for DNA replication; mutations here disrupt genome integrity.

cCMP :

- Regulates immune responses; modulates cyclic GMP-AMP synthase (cGAS)-STING pathway .

Stability and Reactivity

- Electron Attachment : 3'-dCMP exhibits a higher cross-section for electron attachment than 5'-dCMP, leading to faster strand break formation .

- Enzymatic Susceptibility : 5'-dCMP is hydrolyzed by phosphatases (e.g., alkaline phosphatase), while 3'-dCMP resists degradation in certain contexts .

Biological Activity

2'-Deoxycytidine-3'-monophosphate (dCMP) is a crucial nucleotide in cellular metabolism, particularly in DNA synthesis and repair. This article explores the biological activity of dCMP, its role in various biochemical pathways, and its implications in therapeutic contexts, particularly in cancer and viral infections.

Overview of dCMP

dCMP is a pyrimidine nucleoside monophosphate that plays a pivotal role in the synthesis of DNA. It is formed from deoxycytidine through phosphorylation, catalyzed by deoxycytidine kinase (DCK) . The compound is involved in several metabolic pathways and serves as a substrate for further phosphorylation to deoxycytidine diphosphate (dCDP) and deoxycytidine triphosphate (dCTP), which are essential for DNA replication and repair .

Enzymatic Pathways Involving dCMP

Key Enzymes:

- Deoxycytidine Kinase (DCK) : Converts deoxycytidine to dCMP. DCK activity is critical for the activation of several antiviral and anticancer nucleoside analogs .

- UMP-CMP Kinase : Converts dCMP to dCDP, playing a role in nucleotide metabolism .

Biochemical Reactions:

- Phosphorylation :

- Role in DNA Synthesis :

Antiviral and Anticancer Activity

dCMP and its analogs have significant roles in antiviral and anticancer therapies. For instance:

- Antiviral Agents : Compounds like 2',3'-dideoxycytidine (ddC) are used in HIV treatment. Studies indicate that ddC can inhibit mitochondrial functions, leading to cytotoxic effects in proliferating cells while sparing differentiated cells . The IC50 values for ddC suggest varying sensitivity across cell types, highlighting the importance of understanding cellular context when employing these compounds .

- Anticancer Activity : Deoxycytidine analogs are utilized in treating malignant diseases. They are often phosphorylated to active triphosphate forms that can incorporate into DNA, leading to chain termination or misincorporation during replication . This mechanism underlies the effectiveness of drugs like decitabine in myelodysplastic syndromes and acute myeloid leukemia (AML) .

Case Studies

- Mitochondrial Toxicity Study :

- Mouse Model Research :

Data Summary

Q & A

Q. How can the structural conformation of 2'-deoxycytidine-3'-monophosphate (dCMP) be experimentally characterized?

- Methodological Answer : Structural analysis typically employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, chemical shift assignments of protons (e.g., sugar ring protons, base aromatic protons) are critical. For example, the chemical shift of the anomeric proton (H1') in dCMP is sensitive to phosphate group orientation and base stacking . X-ray crystallography can resolve the spatial arrangement of the phosphate group relative to the deoxyribose and cytosine base, with key parameters including bond angles and torsion angles (e.g., C3'-O3'-P-O5') .

Q. What methods are used to synthesize and purify this compound for laboratory use?

- Methodological Answer : dCMP is synthesized via enzymatic phosphorylation of 2'-deoxycytidine using kinases (e.g., deoxycytidine kinase) or chemically via phosphoramidite chemistry. Purification involves ion-exchange chromatography (e.g., DEAE-Sephadex) to separate monophosphates from di-/triphosphates, followed by HPLC with a C18 column for desalting. Purity validation uses UV absorbance (λmax = 271 nm) and mass spectrometry (expected m/z: 307.2 for [M-H]⁻) .

Q. How does this compound participate in DNA repair mechanisms, and what experimental designs can elucidate its role?

- Methodological Answer : dCMP is incorporated into single-stranded DNA (ssDNA) during repair processes like base excision repair (BER). To study its role, researchers use radiolabeled dCMP (e.g., [³²P]-dCMP) in in vitro repair assays with recombinant enzymes (e.g., DNA polymerase β) and ssDNA templates. Gel electrophoresis (e.g., PAGE) quantifies incorporation efficiency. Knockdown of histone chaperones (e.g., ASF1 or CAF-1) via siRNA can disrupt chromatin assembly, revealing dCMP's role in ssDNA gap filling .

Q. Key Experimental Parameters :

- Incubation buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

- Detection limit for [³²P]-dCMP: 0.1–1.0 pmol.

Q. What experimental approaches are used to study the deuterium exchange kinetics of this compound in solution?

- Methodological Answer : Hydrogen-deuterium exchange (HDX) mass spectrometry with ND₃ as the deuterating agent is optimal for dCMP. ND₃ selectively exchanges labile hydrogens (e.g., hydroxyl and amino groups) without altering phosphate hydrogens. Kinetic rates (k₁, k₂) are measured at varying temperatures (25–37°C) and pH (7.0–8.5). For dCMP, the 3'-phosphate group shows slower exchange rates (k ≈ 0.05 min⁻¹) compared to ribose hydroxyls (k ≈ 0.2 min⁻¹) due to hydrogen bonding with water .

Q. How can researchers resolve contradictions in the thermodynamic stability of dCMP-containing DNA duplexes under varying ionic conditions?

- Methodological Answer : Contradictions arise from differences in buffer systems (e.g., Na⁺ vs. Mg²⁺) and strand length. Use circular dichroism (CD) spectroscopy to monitor helical transitions (e.g., B-to-Z DNA) and isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH). For example, dCMP-rich duplexes show higher stability in Mg²⁺ buffers (ΔG = -8.2 kcal/mol) vs. Na⁺ (ΔG = -6.5 kcal/mol) due to charge shielding .

Q. Key Parameters :

- ITC: 20 mM Tris-HCl (pH 7.0), 150 mM NaCl or 5 mM MgCl₂.

- CD wavelength for B-DNA: 245–275 nm.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.